molecular formula C7H7NO3S B2360321 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde CAS No. 1516423-16-7

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde

Cat. No.: B2360321
CAS No.: 1516423-16-7
M. Wt: 185.2
InChI Key: AKARZZVZMYWKSL-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-c]pyrrole derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and can be easily scaled up. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other electrostatic interactions with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde stands out due to its unique combination of sulfur and nitrogen atoms within a fused ring system. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-4-6-5-1-2-12(10,11)7(5)3-8-6/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKARZZVZMYWKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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